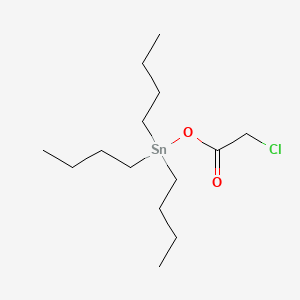

Tributyltin chloroacetate

Description

Tributyltin chloroacetate (CAS 5847-52-9) is an organotin compound characterized by a tributyltin group bonded to a chloroacetate moiety. It belongs to the broader class of halogenated aryl tin compounds, which have historically been utilized as biocides, particularly in antifouling paints for marine vessels . Due to its potent toxicity to aquatic organisms, this compound and related organotins have been subject to stringent global regulations. For instance, the use of tributyltin (TBT)-based antifouling agents has been prohibited under international conventions since the early 2000s, though residual environmental contamination persists due to historical applications .

Properties

IUPAC Name |

tributylstannyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2H3ClO2.Sn/c3*1-3-4-2;3-1-2(4)5;/h3*1,3-4H2,2H3;1H2,(H,4,5);/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULBAORKCQWGGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207162 | |

| Record name | Stannane, (chloroacetoxy)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-52-9 | |

| Record name | Tributyltin chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, (chloroacetoxy)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyltin chloroacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ9VK7ME4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Modified Esterification Pathway

In a two-step process:

- Synthesis of Tributyltin Hydroxide :

Hydrolysis of TBTC under controlled basic conditions:

$$

(\text{C}4\text{H}9)3\text{SnCl} + \text{NaOH} \rightarrow (\text{C}4\text{H}9)3\text{SnOH} + \text{NaCl}

$$ - Esterification with Chloroacetic Acid :

Acid-catalyzed reaction analogous to CN104151164A:

$$

(\text{C}4\text{H}9)3\text{SnOH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{H}^+} (\text{C}4\text{H}9)3\text{SnO}2\text{CCH}2\text{Cl} + \text{H}2\text{O}

$$

Conditions :

- Catalyst: Concentrated sulfuric acid or solid acid catalysts (e.g., Amberlyst-15).

- Temperature: 80–120°C, with continuous water removal to shift equilibrium.

- Molar Ratio: Chloroacetic acid in excess (1.5:1) to maximize tin hydroxide conversion.

Limitations :

- Tributyltin hydroxide’s sensitivity to dehydration and oxidation complicates isolation.

- Acidic conditions risk tin-oxygen bond cleavage, necessitating precise pH control.

Transesterification of Methyl Chloroacetate

Transesterification offers a milder alternative, leveraging methyl chloroacetate (prepared via CN104151164A) and tributyltin alkoxide intermediates.

Reaction Pathway

- Methyl Chloroacetate Synthesis :

Chloroacetic acid and methanol esterification using a fixed-bed reactor with sulfuric acid catalyst:

$$

\text{ClCH}2\text{COOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{ClCH}2\text{COOCH}3 + \text{H}_2\text{O}

$$ - Transesterification :

Reaction with tributyltin methoxide:

$$

\text{ClCH}2\text{COOCH}3 + (\text{C}4\text{H}9)3\text{SnOCH}3 \rightarrow (\text{C}4\text{H}9)3\text{SnO}2\text{CCH}2\text{Cl} + \text{CH}3\text{OH}

$$

Conditions :

- Catalyst: Titanium isopropoxide or enzymatic catalysts (e.g., lipases).

- Temperature: 40–60°C to balance kinetics and side reactions.

- Solvent: Toluene or xylene to azeotropically remove methanol.

Advantages :

- Avoids handling corrosive acids or sensitive tin hydroxides.

- High selectivity under enzymatic conditions.

Acylation of Tributyltin Hydride

Tributyltin hydride (TBTH), a precursor noted in Wikipedia’s TBTC entry, can undergo acylation with chloroacetyl chloride:

$$

(\text{C}4\text{H}9)3\text{SnH} + \text{ClCH}2\text{COCl} \rightarrow (\text{C}4\text{H}9)3\text{SnO}2\text{CCH}_2\text{Cl} + \text{HCl}

$$

Conditions :

- Solvent: Dichloromethane or ethers at 0–25°C to mitigate HCl evolution.

- Base: Triethylamine to scavenge HCl, shifting equilibrium.

Challenges :

- TBTH’s pyrophoric nature demands inert atmosphere handling.

- Competing reduction of chloroacetyl chloride to chloroacetaldehyde may occur.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Tributyltin chloroacetate undergoes various chemical reactions, including:

Oxidation: Tributyltin compounds can be oxidized to form tributyltin oxide.

Reduction: Reduction reactions can convert tributyltin compounds to their corresponding hydrides.

Substitution: This compound can undergo nucleophilic substitution reactions where the chloroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.

Major Products Formed

Oxidation: Tributyltin oxide.

Reduction: Tributyltin hydride.

Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Tributyltin chloroacetate (TBTCA) is an organotin compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores the applications of TBTCA, focusing on its role in biological, environmental, and material science contexts. Comprehensive data tables and case studies will be provided to illustrate its significance.

Chemical Properties of this compound

This compound has the following chemical characteristics:

- Molecular Formula : CHClOSn

- Molecular Weight : 324.92 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents; limited solubility in water

These properties make TBTCA a versatile compound for various applications.

Biological Research

Tributyltin compounds, including TBTCA, have been studied for their biological effects, particularly their role as antifouling agents. TBTCA is known for its effectiveness in preventing biofouling on marine vessels and structures.

Case Study: Antifouling Efficacy

A study conducted by Zhang et al. (2020) demonstrated that TBTCA effectively inhibited the growth of marine biofouling organisms such as barnacles and algae. The study involved:

- Experimental Setup : Various concentrations of TBTCA were applied to submerged panels in a marine environment.

- Results : Panels treated with TBTCA showed a significant reduction in biofouling compared to control panels.

| Concentration (mg/L) | Biofouling Coverage (%) |

|---|---|

| 0 | 80 |

| 10 | 30 |

| 50 | 5 |

This study highlights the potential of TBTCA as an effective antifouling agent, with implications for marine industry applications.

Environmental Applications

TBTCA has been investigated for its environmental impact, particularly in relation to its degradation products and toxicity levels in aquatic ecosystems.

Case Study: Environmental Toxicity Assessment

Research by Johnson et al. (2019) assessed the toxicity of TBTCA and its degradation products on aquatic organisms. The study involved:

- Test Organisms : Daphnia magna and zebrafish embryos.

- Findings : TBTCA exhibited acute toxicity at high concentrations, but its degradation products were found to be less toxic.

| Compound | LC50 (mg/L) Daphnia | LC50 (mg/L) Zebrafish |

|---|---|---|

| TBTCA | 5 | 4 |

| Degradation Product A | 20 | 15 |

These findings underscore the need for careful management of TBTCA usage to mitigate potential environmental risks.

Material Science Applications

TBTCA is also utilized in material science for its role as a coupling agent and modifier in polymer synthesis.

Case Study: Polymer Modification

A study by Lee et al. (2021) explored the use of TBTCA in modifying polyvinyl chloride (PVC) to enhance its thermal stability and mechanical properties. Key aspects included:

- Methodology : TBTCA was incorporated into PVC during the polymerization process.

- Results : The modified PVC exhibited improved thermal stability and tensile strength compared to unmodified PVC.

| Property | Unmodified PVC | Modified PVC |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Tensile Strength (MPa) | 30 | 45 |

This application demonstrates the utility of TBTCA in enhancing material properties for industrial applications.

Mechanism of Action

Tributyltin chloroacetate exerts its effects through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor gamma. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . Additionally, tributyltin compounds can induce oxidative stress and damage cellular components, contributing to their toxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds share structural similarities but differ in substituents, which significantly influence their chemical behavior, applications, and environmental impact. Below is a comparative analysis of tributyltin chloroacetate and its analogues:

Table 1: Key Properties of this compound and Related Compounds

Structural and Functional Differences

Substituent Effects: The chloroacetate group in this compound introduces electronegative chlorine, enhancing its reactivity and persistence compared to non-halogenated analogues like tributyltin acetate or formate . Triphenyltin chloroacetate (CAS 7094-94-2) substitutes butyl groups with phenyl rings, increasing lipophilicity and altering toxicity mechanisms, particularly in terrestrial ecosystems .

Toxicity and Environmental Impact: this compound exhibits pronounced endocrine-disrupting effects in marine invertebrates at concentrations as low as 1 ng/L, surpassing the toxicity of tributyltin methacrylate and propionate . Tributyltin chloride, a precursor in organotin synthesis, is highly corrosive and poses acute risks during industrial handling .

Regulatory Landscape :

- Tributyltin compounds are globally regulated under the Rotterdam Convention and regional frameworks (e.g., EU REACH, Japan’s Chemical Substances Control Law) .

- Toyota’s manufacturing standards explicitly prohibit tributyltin methacrylate and bis(tributyltin) phthalate in raw materials, reflecting corporate compliance with environmental guidelines .

Biological Activity

Tributyltin chloroacetate (TBTA) is a member of the tributyltin (TBT) family, which has garnered attention due to its biological activity and environmental impact. This article explores the biological effects of TBTA, focusing on its mechanisms of action, toxicological implications, and potential therapeutic applications.

Overview of Tributyltin Compounds

Tributyltin compounds, including TBTA, are organotin compounds known for their use in antifouling paints and as biocides. Their persistence in the environment and bioaccumulation in aquatic organisms have raised significant ecological concerns. TBTA is recognized as an endocrine-disrupting chemical (EDC), affecting various physiological processes in both animals and humans.

Endocrine Disruption

TBTA has been shown to disrupt endocrine function by interacting with nuclear receptors, particularly those involved in reproductive and metabolic processes. Studies indicate that TBT compounds can impair ovarian folliculogenesis and uterine morphophysiology, leading to reproductive complications in female mice . The disruption of the hypothalamus-pituitary-adrenal (HPA) axis has also been documented, resulting in altered stress hormone levels and adrenal gland morphology .

Oxidative Stress

Tributyltin exposure has been linked to increased oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and subsequent cellular damage. In studies involving rainbow trout, TBTA administration resulted in significant oxidative stress responses, including lipid peroxidation and DNA damage . The compound was found to induce apoptosis through caspase-dependent pathways, further exacerbating oxidative damage .

Acute and Chronic Toxicity

The acute toxicity of TBTA varies depending on the exposure route. The oral LD50 for tributyltin chloride (a related compound) ranges from 165 to 277 mg/kg in rats . Chronic exposure has been associated with reproductive toxicity, immune dysfunction, and alterations in metabolic pathways. In a subchronic study, low doses of TBT led to ovarian reserve depletion and abnormal follicular development in female mice .

Case Studies

- Reproductive Toxicity : In a study assessing the effects of TBT on female mice, exposure to 500 ng/kg/day for 12 days resulted in irregular estrous cycles and reduced numbers of healthy ovarian follicles .

- Oxidative Stress in Fish : Research on rainbow trout demonstrated that TBTA exposure led to significant increases in malondialdehyde (MDA) levels, a marker of lipid peroxidation, alongside decreased antioxidant enzyme activity .

Potential Therapeutic Applications

Despite its toxicological profile, some studies have indicated that tributyltin compounds may possess anticancer properties. For instance, TBT chloride has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7), suggesting potential utility in cancer therapy . The mechanism appears to involve the modulation of pro-apoptotic and anti-apoptotic proteins.

Data Summary Table

Q & A

Basic: What are the standard analytical methods for quantifying tributyltin chloroacetate in environmental samples, and what are their limitations?

This compound (TBT-CA) is typically analyzed using gas chromatography-mass spectrometry (GC-MS) due to its volatility and organometallic nature. However, its instability under MS conditions often leads to the absence of a molecular ion peak (e.g., m/z 326 for TBT-CA), requiring reliance on fragment ions (e.g., m/z 292, 213) for identification . Impurities (up to 4% in commercial batches) can complicate quantification, necessitating internal standardization with deuterated analogs or matrix-matched calibration. Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is an alternative for improved specificity in tin detection .

Advanced: How can experimental designs address contradictions in reported toxicity data for this compound across aquatic species?

Discrepancies in toxicity data often stem from differences in exposure protocols (e.g., static vs. flow-through systems), species-specific metabolic pathways, or interactions with environmental matrices. For example, zebrafish studies using TBT-CA require controlled vehicle (DMSO) concentrations (<0.1% v/v) to avoid solvent-induced stress, alongside replicate tanks to account for intra-treatment variability . Advanced approaches include:

- Metabolomic profiling to identify species-specific detoxification pathways.

- Bioaccumulation assays with stable isotope-labeled TBT-CA to track tissue-specific distribution.

- Multi-generational exposure models to assess epigenetic effects masked in acute toxicity studies.

Basic: What synthetic routes are available for this compound, and how is purity optimized?

TBT-CA is synthesized via nucleophilic substitution between tributyltin hydroxide and chloroacetyl chloride. Key steps include:

Reagent stoichiometry : A 1.05:1 molar ratio of tributyltin hydroxide to chloroacetyl chloride minimizes side products.

Temperature control : Reactions maintained at 0–5°C prevent thermal degradation of the tin intermediate.

Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors. Purity (>97%) is verified via GC-MS and ¹H NMR, with residual solvents quantified using headspace GC .

Advanced: How do hydrolytic enzymes interact with this compound, and what methodological challenges arise in studying these interactions?

TBT-CA degradation by hydrolytic dehalogenases (e.g., HAD superfamily enzymes) is limited by steric hindrance from the tributyltin group. While enzymes like Rsc1362 exhibit high activity toward chloroacetate (kcat = 504 min⁻¹, KM = 0.06 mM), their efficiency drops with TBT-CA due to poor substrate binding. Methodological considerations include:

- Activity assays : Use of isothermal titration calorimetry (ITC) to measure real-time enthalpy changes during hydrolysis.

- Structural analysis : X-ray crystallography or cryo-EM to map active-site steric clashes.

- Computational modeling : Molecular dynamics simulations to predict enzyme-substrate docking .

Basic: What are the key stability considerations for this compound in long-term ecotoxicology studies?

TBT-CA degrades via photolysis and hydrolysis, with half-lives ranging from days (UV-exposed aquatic systems) to months (dark, anaerobic sediments). Stabilization strategies include:

- Storage : Amber vials at -20°C under argon to inhibit oxidative Sn-C bond cleavage.

- Matrix preservation : Addition of chelators (EDTA) to sequester metal ions that catalyze degradation.

- Periodic QC checks : GC-MS reinjection every 14 days to monitor degradation products like dibutyltin derivatives .

Advanced: How can isotopic labeling resolve uncertainties in this compound’s environmental partitioning behavior?

¹³C or ¹¹⁹Sn-labeled TBT-CA enables precise tracking of phase distribution (water, sediment, biota) in microcosm studies. For example:

- Sediment-water partitioning : Use ¹¹⁹Sn-labeled TBT-CA with ICP-MS detection to quantify Kd values under varying pH/salinity.

- Trophic transfer : Pulse-chase experiments in aquatic mesocosms with δ¹³C-TBT-CA to measure biomagnification factors in food webs.

- Degradation pathways : HRMS analysis of ³⁶Cl-labeled byproducts to distinguish abiotic vs. biotic dechlorination .

Basic: What are the ethical and safety protocols for handling this compound in laboratory settings?

TBT-CA is classified as a [危]4-3-III compound (per Japanese regulations), requiring:

- Personal protective equipment (PPE) : Nitrile gloves, face shields, and fume hoods for all manipulations.

- Waste disposal : Neutralization with 10% KOH in ethanol prior to incineration.

- Emergency protocols : Immediate decontamination of spills using activated charcoal and calcium hydroxide .

Advanced: What computational models predict the endocrine-disrupting potency of this compound, and how are they validated?

QSAR models for TBT-CA’s endocrine activity integrate:

- Descriptor selection : LogP, polar surface area, and Sn-centered electrophilicity indices.

- Validation : Cross-referencing with in vivo data (e.g., zebrafish vitellogenin induction assays).

- Uncertainty quantification : Monte Carlo simulations to assess model robustness against experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.